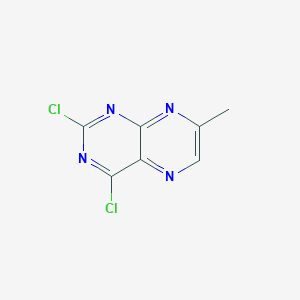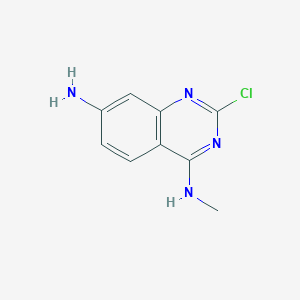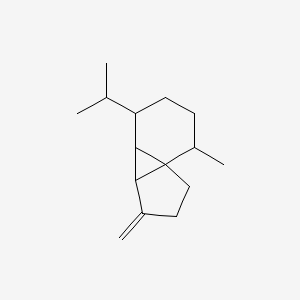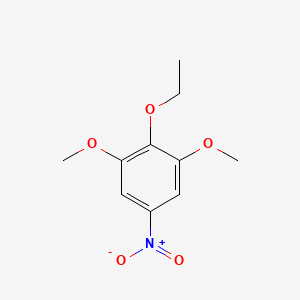
(3beta,15alpha,17beta)-15,17-Bis-O-(tert-butyldimethylsilyloxy) Androst-5-en-3-ol 3-O-Acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3beta,15alpha,17beta)-15,17-Bis-O-(tert-butyldimethylsilyloxy) Androst-5-en-3-ol 3-O-Acetate is a synthetic derivative of androstane, a steroid framework. This compound is characterized by the presence of tert-butyldimethylsilyloxy groups at the 15 and 17 positions, and an acetate group at the 3 position. Such modifications often enhance the compound’s stability and bioavailability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3beta,15alpha,17beta)-15,17-Bis-O-(tert-butyldimethylsilyloxy) Androst-5-en-3-ol 3-O-Acetate typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups at the 15 and 17 positions are protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Acetylation: The hydroxyl group at the 3 position is acetylated using acetic anhydride in the presence of a catalyst like pyridine.
Purification: The final product is purified using techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of automated reactors and continuous flow systems to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups if they are deprotected.
Reduction: Reduction reactions can occur at the double bond in the androstane framework.
Substitution: The silyl and acetate protecting groups can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Fluoride ions (e.g., from TBAF - tetrabutylammonium fluoride) can remove silyl protecting groups.
Major Products
Oxidation: Ketones or aldehydes at the hydroxyl positions.
Reduction: Saturated androstane derivatives.
Substitution: Deprotected hydroxyl groups.
Applications De Recherche Scientifique
Chemistry
Synthesis of Steroid Derivatives: Used as an intermediate in the synthesis of more complex steroidal compounds.
Biology
Enzyme Studies: Used to study the activity of enzymes that interact with steroid frameworks.
Medicine
Drug Development: Potential use in the development of steroid-based therapeutics.
Industry
Material Science: May be used in the development of specialized materials due to its unique chemical properties.
Mécanisme D'action
The mechanism of action for (3beta,15alpha,17beta)-15,17-Bis-O-(tert-butyldimethylsilyloxy) Androst-5-en-3-ol 3-O-Acetate would depend on its specific application. In biological systems, it might interact with steroid receptors or enzymes, modulating their activity. The silyl and acetate groups could influence its binding affinity and metabolic stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3beta,17beta)-17-(tert-butyldimethylsilyloxy) Androst-5-en-3-ol: Lacks the 15alpha silyl group.
Androst-5-en-3beta,17beta-diol: Lacks both silyl and acetate groups.
Uniqueness
The presence of both silyl and acetate protecting groups in (3beta,15alpha,17beta)-15,17-Bis-O-(tert-butyldimethylsilyloxy) Androst-5-en-3-ol 3-O-Acetate makes it more stable and potentially more bioavailable compared to its analogs.
Propriétés
Formule moléculaire |
C33H60O4Si2 |
|---|---|
Poids moléculaire |
577.0 g/mol |
Nom IUPAC |
[15,17-bis[[tert-butyl(dimethyl)silyl]oxy]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C33H60O4Si2/c1-22(34)35-24-16-18-32(8)23(20-24)14-15-25-26(32)17-19-33(9)28(37-39(12,13)31(5,6)7)21-27(29(25)33)36-38(10,11)30(2,3)4/h14,24-29H,15-21H2,1-13H3 |
Clé InChI |
ODSRALKJXTXMBT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1CCC2(C3CCC4(C(CC(C4C3CC=C2C1)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![8-(Hydroxymethyl)-9-[4-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B12290515.png)


![4-Oxo-3-[4-[(1-oxohexyl)oxy]phenyl]-4H-1-benzopyran-7-yl-D-Glucopyranosiduronic Acid Methyl Ester, 2,3,4-Triacetate](/img/structure/B12290532.png)
![10,11-Dihydro-5H-dibenzo[a,d]cycloheptene-5-carboxylic acid (1R,5S)-tropan-3alpha-yl ester](/img/structure/B12290538.png)
![(E)-7-[3,5-dihydroxy-2-[(E)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B12290541.png)
![methyl 5-[(4E)-4-[(2Z)-2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate](/img/structure/B12290549.png)



![[1-[4-Cyano-3-(trifluoromethyl)anilino]-3-(4-fluorophenyl)sulfonyl-2-methyl-1-oxopropan-2-yl] 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B12290563.png)
